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molecular formula C11H13NO3 B8465019 5-But-3-enyloxy-pyridine-2-carboxylic acid methyl ester

5-But-3-enyloxy-pyridine-2-carboxylic acid methyl ester

Cat. No. B8465019
M. Wt: 207.23 g/mol
InChI Key: WCRRWKAZQMXPPK-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

The 5-but-3-enyloxy-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60 for the preparation of the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid: Alkylation of the 5-hydroxy-pyridine-2-carboxylic acid methyl ester with 4-bromo-1-butene and hydrolysis of the 5-but-3-enyloxy-pyridine-2-carboxylic acid methyl ester yielded the 5-but-3-enyloxy-pyridine-2-carboxylic acid as a light yellow solid. Mass (calculated) C10H11NO3 [193.201]; (found) [M+H]+=194.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=2)[CH2:3][CH2:2]1.COC(C1C=CC(O)=CN=1)=O.BrCCC=C.COC(C1C=CC(OCCC=C)=CN=1)=O>>[CH2:4]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1)[CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COC=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 5-but-3-enyloxy-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)OC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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